![molecular formula C10H13NO2S B13642502 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione](/img/structure/B13642502.png)
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione typically involves the formation of the thiazole ring followed by the attachment of the pentane-1,3-dione moiety. One common synthetic route includes the reaction of 2,5-dimethylthiazole with a suitable diketone under controlled conditions. Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in various bioassays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylthiazol-4-yl)pentane-1,3-dione can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug with a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Eigenschaften
Molekularformel |
C10H13NO2S |
---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-4-8(12)5-9(13)10-6(2)14-7(3)11-10/h4-5H2,1-3H3 |
InChI-Schlüssel |
VSWDUZBIZFBBEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=C(SC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.